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molecular formula C11H11BrFNO2 B8391278 (R)-5-(5-bromo-2-fluoro-phenyl)-5-methyl-morpholin-3-one

(R)-5-(5-bromo-2-fluoro-phenyl)-5-methyl-morpholin-3-one

Cat. No. B8391278
M. Wt: 288.11 g/mol
InChI Key: NQWGLTCQNJPJQY-NSHDSACASA-N
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Patent
US09284284B2

Procedure details

To a solution of 5-(5-bromo-2-fluoro-phenyl)-5-methyl-morpholin-3-one (CAS registry 1266784-13-7) (26.0 g, 82 mmol) in THF (520 ml) was added Lawesson's reagent (33.91 g, 82 mmol) and the reaction was heated for 2 h at reflux, then stirred for 14 h at rt. The solvent was evaporated and the title compound was prepurified by FC (toluene). Remaining impurities were removed by washing the toluene fractions with sat. aq. NaHCO3 soln. and water, the combined organic layers were dried over Na2SO4 and concentrated. Crude product was washed with MTBE and used in the next step without further purification.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
33.91 g
Type
reactant
Reaction Step One
Name
Quantity
520 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2([CH3:15])[NH:13][C:12](=O)[CH2:11][O:10][CH2:9]2)[CH:7]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2([CH3:15])[NH:13][C:12](=[S:26])[CH2:11][O:10][CH2:9]2)[CH:7]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C1(COCC(N1)=O)C)F
Name
Quantity
33.91 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
520 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 14 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Remaining impurities were removed
WASH
Type
WASH
Details
by washing the toluene fractions with sat. aq. NaHCO3 soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and water, the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Crude product was washed with MTBE
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
BrC=1C=CC(=C(C1)C1(COCC(N1)=S)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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